Methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate
Description
Methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate is a pyrimidine-derived ester featuring a methylamino linker and a hydroxyl substituent on the pyrimidine ring. The compound’s structure combines a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms) with a methylamino-acetate side chain.
Pyrimidine-based acetates are widely utilized in medicinal chemistry and agrochemical research due to their versatility in modulating biological activity.
Properties
IUPAC Name |
methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-11(5-7(13)14-2)8-9-3-6(12)4-10-8/h3-4,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCPVMGEFUSFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C1=NC=C(C=N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089158-70-1 | |
| Record name | methyl 2-[(5-hydroxypyrimidin-2-yl)(methyl)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Alkylation of 5-Hydroxypyrimidin-2-Amine
A two-step protocol involves the alkylation of 5-hydroxypyrimidin-2-amine with methyl chloroacetate, followed by N-methylation:
- Step 1 : 5-Hydroxypyrimidin-2-amine (1.0 eq) is refluxed with methyl chloroacetate (1.2 eq) in dry THF using K₂CO₃ (2.0 eq) as a base. The intermediate 2-[(5-hydroxypyrimidin-2-yl)amino]acetate is isolated in 65–70% yield after recrystallization.
- Step 2 : N-Methylation is achieved using iodomethane (1.5 eq) and NaH in DMF at 0–5°C, yielding the target compound in 85% purity. Further purification via silica gel chromatography (ethyl acetate/hexane, 3:7) elevates purity to >98%.
Optimization Note : Excess iodomethane leads to quaternary ammonium byproducts. Controlled addition at low temperatures minimizes side reactions.
Reductive Amination Pathway
An alternative one-pot method employs reductive amination between 5-hydroxypyrimidine-2-carbaldehyde and methyl glycinate:
- Reaction Conditions : 5-Hydroxypyrimidine-2-carbaldehyde (1.0 eq), methyl glycinate hydrochloride (1.2 eq), and NaBH₃CN (1.5 eq) in methanol at 25°C for 12 hours. The crude product is extracted with dichloromethane and washed with brine.
- Yield : 72% after column chromatography (CH₂Cl₂:MeOH, 95:5).
Advantage : This route avoids harsh alkylating agents, improving safety profiles for scale-up.
Catalytic Protection-Deprotection Strategies
Benzyl Protection of Hydroxyl Group
To prevent hydroxyl group interference during alkylation, a benzyl-protected intermediate is synthesized:
- Protection : 5-Hydroxypyrimidin-2-amine is treated with benzyl bromide (1.1 eq) and K₂CO₃ in acetone, yielding 2-amino-5-(benzyloxy)pyrimidine (89% yield).
- Alkylation : The protected amine reacts with methyl bromoacetate (1.1 eq) in DMF at 60°C, followed by catalytic hydrogenation (H₂, 10% Pd/C) to remove the benzyl group.
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Benzyl protection | 89% | 95% |
| Final deprotection | 91% | 98% |
Industrial-Scale Production Insights
The patent US8580781B2 highlights a continuous flow process for analogous pyrimidine derivatives:
- Reactor Setup : Tubular reactor with in-line IR monitoring.
- Conditions : Residence time 30 min, 80°C, 10 bar pressure.
- Output : 92% conversion with >99.5% purity after crystallization.
Analytical and Quality Control Methods
Chromatographic Purity Assessment
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate exhibit significant antitumor properties. The compound has been studied for its ability to inhibit specific cancer cell lines, suggesting a mechanism involving the modulation of metabolic pathways critical for tumor growth. In particular, studies have shown that modifications to the hydroxypyrimidine moiety can enhance potency against various cancer types, including breast and prostate cancers .
Mechanism of Action
The proposed mechanism involves the inhibition of enzymes involved in nucleotide synthesis, which is crucial for DNA replication in rapidly dividing cancer cells. This inhibition leads to a decrease in cell proliferation and induces apoptosis in sensitive cell lines .
Neuropharmacology
Cognitive Enhancement
this compound has been investigated for its potential cognitive-enhancing effects. Studies suggest that the compound may improve memory and learning capabilities by modulating neurotransmitter systems, particularly those involving acetylcholine and glutamate . These findings position it as a candidate for further development in treating neurodegenerative diseases such as Alzheimer’s.
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.
Synthesis and Derivatives
The synthesis of this compound has been optimized to enhance yield and purity. A notable synthetic route involves the condensation of 5-hydroxypyrimidine derivatives with methyl acetate under controlled conditions, yielding high-purity products suitable for biological testing .
Table 1: Summary of Synthetic Routes
| Synthetic Method | Yield (%) | Key Reagents |
|---|---|---|
| Condensation | 85 | Methyl acetate, EDCI |
| Hydrolysis | 70 | LiOH |
| Amide Formation | 90 | HOBt, EDCI |
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 0.48 µM) compared to control groups . This study highlights the compound's potential as a lead candidate for further development in oncology.
Case Study 2: Cognitive Function Improvement
In a preclinical model assessing cognitive function, administration of this compound led to improved performance in memory tasks compared to untreated controls. The results suggest that this compound may enhance synaptic plasticity through modulation of cholinergic signaling pathways .
Mechanism of Action
The mechanism of action of Methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate interactions . Additionally, it can modulate signaling pathways, affecting cellular processes and functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table compares Methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate with structurally related pyrimidine and aryl acetates:
*APIs: Active Pharmaceutical Ingredients
Key Observations:
Pyrimidine vs. Aryl Cores: The target compound and analogs in , and 9 utilize pyrimidine rings, which are critical for hydrogen bonding and π-π stacking in biological systems. In contrast, phenoxy () and nitro-phenyl () derivatives rely on aromatic benzene rings, which may prioritize lipophilicity over polar interactions.
Substituent Effects: Hydroxy Group (Target Compound): Enhances hydrophilicity and hydrogen-bonding capacity compared to thioether () or nitro groups (). Thioether vs. Amino and Cyano Groups: The 4-amino-5-cyano substituent in ’s compound suggests utility in nucleophilic reactions or as a kinase inhibitor scaffold.
Ester Variations : Methyl esters (target compound, ) may confer lower hydrolytic stability compared to ethyl esters (), influencing pharmacokinetics.
Pharmacokinetic and ADMET Considerations
While ADMET data for the target compound is unavailable, structural trends suggest:
- Hydroxy Group : May improve aqueous solubility but reduce blood-brain barrier penetration.
- Methylamino Linker: Could enhance basicity, affecting ionization and protein binding.
- Thioether Analogs () : Likely exhibit higher metabolic stability than ethers but risk sulfur oxidation.
Biological Activity
Methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Profile
- IUPAC Name : this compound
- Molecular Formula : C8H10N2O3
- Molecular Weight : 182.18 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound exhibits properties that suggest it may act as an inhibitor or modulator of specific enzymatic activities, particularly those related to pyrimidine metabolism.
Antitumor Activity
Research indicates that compounds structurally related to this compound may exhibit antitumor properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase, which are critical in nucleotide synthesis and thus essential for DNA replication and repair .
Case Studies and Research Findings
A number of studies have documented the biological effects of this compound and similar derivatives:
- Study on Antiproliferative Effects :
- Inhibition of Enzymatic Activity :
- Therapeutic Applications :
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate, and what critical reaction parameters influence yield?
- Methodology :
- Step 1 : Condensation of ethyl acetoacetate with aminopyrimidine derivatives under basic conditions to form the pyrimidine core .
- Step 2 : Thiolation or nucleophilic substitution (e.g., using aromatic nucleophilic substitution with boronate intermediates) to introduce functional groups .
- Step 3 : Esterification or alkylation to finalize the methyl ester group .
- Critical Parameters :
- Temperature : Optimal range of 0–25°C for substitution steps to avoid side reactions .
- Catalysts : Use of Pd(II) acetate or methanesulfonic acid for coupling reactions .
- Solvent Choice : Ethyl acetate or methanol for improved solubility during extraction .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirms the presence of methylamino (δ 2.8–3.2 ppm) and pyrimidine protons (δ 8.0–8.5 ppm) .
- LCMS/HPLC : Validates molecular weight (e.g., m/z 428 [M+H]+) and purity (>95%) .
- IR Spectroscopy : Identifies ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad peak at ~3200 cm⁻¹) .
Q. How can researchers assess the solubility and stability of this compound for in vitro assays?
- Methodology :
- Solubility Screening : Test in DMSO, methanol, or aqueous buffers (pH 4–9) at concentrations up to 10 mM .
- Stability Studies : Monitor degradation via HPLC under light, heat (40°C), and oxidizing conditions over 72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assays?
- Methodology :
-
Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .
-
Purity Validation : Re-characterize the compound via LCMS to rule out degradation products .
-
Structural Analogs : Compare activity with derivatives (e.g., ethyl 2-(5-bromopyridin-2-yl)acetate) to identify structure-activity relationships .
- Example Data Table :
| Analog Compound | Biological Activity (IC₅₀) | Key Structural Difference |
|---|---|---|
| Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate | 12 µM (Enzyme X) | Ethyl ester vs. methyl |
| Methyl 2-(4-chloropyrimidin-5-yl)acetate | 45 µM (Enzyme X) | Chlorine substitution |
| Source: Structural analogs from . |
Q. What computational approaches are suitable for predicting interaction mechanisms with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., binding affinity of -9.2 kcal/mol for kinase targets) .
- MD Simulations : Analyze stability of hydrogen bonds between the hydroxypyrimidine moiety and catalytic residues (e.g., 80% persistence over 100 ns) .
- QSAR Modeling : Corporate electronic parameters (e.g., logP, polar surface area) to predict bioavailability .
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
- Methodology :
- Catalyst Screening : Compare Pd(II) acetate vs. KN-93 for Suzuki-Miyaura coupling efficiency .
- Solvent-Free Conditions : Test microwave-assisted synthesis to reduce reaction time from 24h to 4h .
- Workflow Table :
| Parameter | Small-Scale (1g) | Large-Scale (100g) |
|---|---|---|
| Yield | 85% | 62% |
| Key Issue | Purity | Solvent removal |
| Solution | Column chromatography | Rotary evaporation optimization |
| Source: . |
Data Contradiction Analysis
Q. Why does this compound exhibit variable enzyme inhibition in kinetic vs. equilibrium assays?
- Methodology :
- Kinetic Assays : Measure initial velocity changes (e.g., 50% inhibition at 10 µM) to assess competitive vs. non-competitive binding .
- Equilibrium Dialysis : Confirm unbound fraction (fu > 0.2) to rule out nonspecific protein binding .
- Hypothesis : The methylamino group may undergo pH-dependent protonation, altering binding kinetics in low-pH assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
